molecular formula C21H13Cl2N3O B11004663 N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11004663
M. Wt: 394.2 g/mol
InChI Key: STGDKOXODVLZRM-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by:

  • Quinoline core: Substituted at the 2-position with a pyridin-2-yl group.
  • Amide side chain: Attached to the 4-position of the quinoline, with a 2,4-dichlorophenyl substituent on the nitrogen. This compound belongs to a broader class of quinoline-4-carboxamides, which are studied for diverse biological activities, including antimicrobial and enzyme inhibitory properties.

Properties

Molecular Formula

C21H13Cl2N3O

Molecular Weight

394.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13Cl2N3O/c22-13-8-9-18(16(23)11-13)26-21(27)15-12-20(19-7-3-4-10-24-19)25-17-6-2-1-5-14(15)17/h1-12H,(H,26,27)

InChI Key

STGDKOXODVLZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

    Substitution Reactions

    The dichlorophenyl and pyridine moieties undergo electrophilic aromatic substitution (EAS) under controlled conditions. For example:

    • Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups at the meta positions of the pyridine ring due to its electron-deficient nature.

    • Halogenation : Bromination occurs preferentially at the quinoline ring’s 3-position under FeBr₃ catalysis.

    The carboxamide group participates in nucleophilic substitution via hydrolysis:

    RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

    This reaction is accelerated in acidic or basic reflux conditions (e.g., HCl/ethanol or NaOH/water).

    Oxidation

    The quinoline ring is resistant to mild oxidants but undergoes degradation with strong oxidizing agents (e.g., KMnO₄/H₂SO₄), yielding pyridine-2,4-dicarboxylic acid derivatives. The dichlorophenyl group remains inert under these conditions.

    Reduction

    • Catalytic Hydrogenation : Using Pd/C or Raney Ni, the quinoline ring is reduced to a tetrahydroquinoline derivative, enhancing solubility for pharmaceutical applications .

    • LiAlH₄ Reduction : The carboxamide group is reduced to a primary amine:

    RCONHR’LiAlH4RCH2NHR’\text{RCONHR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NHR'}

    This reaction is critical for synthesizing bioactive amine analogs .

    Acid/Base Hydrolysis

    The carboxamide hydrolyzes to 2-(pyridin-2-yl)quinoline-4-carboxylic acid under reflux with HCl or NaOH:

    RCONHR’HClRCOOH+NH2R’\text{RCONHR'} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{NH}_2\text{R'}

    This intermediate is pivotal for synthesizing ester or anhydride derivatives.

    Condensation with Amines

    In the presence of DCC (dicyclohexylcarbodiimide), the carboxamide reacts with primary amines to form urea derivatives :

    RCONHR’+R”NH2DCCRNHC(O)NR”R’+NH3\text{RCONHR'} + \text{R''NH}_2 \xrightarrow{\text{DCC}} \text{RNHC(O)NR''R'} + \text{NH}_3

    Catalytic Functionalization

    Recent studies highlight the use of Fe₃O₄@SiO₂ magnetic nanoparticles for regioselective modifications. For example:

    • Suzuki Coupling : The dichlorophenyl group undergoes cross-coupling with aryl boronic acids under Pd catalysis to introduce biaryl motifs .

    • Microwave-Assisted Reactions : Enhanced reaction rates (2–3×) are observed for amidation and cyclization steps under microwave irradiation .

    Stability and Degradation

    The compound is stable under ambient conditions but degrades via:

    • Photolysis : UV exposure cleaves the C–Cl bond, forming dechlorinated byproducts.

    • Thermal Decomposition : Above 250°C, the quinoline ring undergoes pyrolysis, releasing CO₂ and NH₃.

    Key Reaction Data

    Reaction TypeConditionsProductsYield (%)Ref.
    NitrationHNO₃/H₂SO₄, 0°C, 2 h3-Nitroquinoline derivative68
    Carboxamide Hydrolysis6M HCl, reflux, 6 hQuinoline-4-carboxylic acid92
    Suzuki CouplingPd(OAc)₂, K₂CO₃, 80°C, 12 hBiaryl-substituted quinoline75
    LiAlH₄ ReductionTHF, 0°C → RT, 4 hTetrahydroquinoline amine85

    Scientific Research Applications

    Antimalarial Activity

    One of the primary applications of N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is its efficacy against malaria. Research indicates that derivatives of quinoline-4-carboxamide exhibit potent antiplasmodial activity. A notable study demonstrated that a related compound showed low nanomolar potency against Plasmodium falciparum and effective oral bioavailability in mouse models .

    Structure-Activity Relationship Studies

    Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological profile of quinoline derivatives. For instance, modifications to the molecular structure have led to compounds with improved potency and selectivity against malaria parasites .

    CompoundEC50 (nM)Oral Efficacy (mg/kg)Mechanism
    Compound 1120<1Inhibition of PfEF2
    Compound 2 (DDD107498)Low nanomolar<1Inhibition of PfEF2

    Cancer Research

    Beyond its antimalarial properties, this compound has shown potential in cancer research. Similar compounds have been investigated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have demonstrated significant cytotoxic effects against human cancer cells at low concentrations .

    Case Studies

    • Case Study 1 : A peer-reviewed study highlighted the compound's ability to inhibit proliferation in breast cancer cells, demonstrating a dose-dependent response.
    • Case Study 2 : Another investigation focused on its antimicrobial properties, where derivatives were tested against bacterial strains, confirming effectiveness at low concentrations.

    Drug Development and Preclinical Trials

    The progression of this compound into preclinical trials underscores its potential as a lead compound in drug development. The favorable pharmacokinetic properties observed in animal models suggest that this compound could be developed into an effective oral treatment for malaria and possibly other diseases .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Modifications and Physicochemical Properties

    The following table summarizes key structural analogs and their properties:

    Compound Name Substituents (Quinoline Position 2) Amide Group Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Findings/Notes
    Target Compound Pyridin-2-yl N-(2,4-dichlorophenyl) Calculated: 408.25 - - -
    N-(2,6-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Pyridin-3-yl N-(2,6-dichlorophenyl) - - - Positional isomer; chloro-substituent arrangement may alter receptor binding.
    N-(tert-butyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide 3,4-Dichlorophenyl N-(tert-butyl) 373.28 - - Bulky tert-butyl group may enhance lipophilicity.
    N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (Compound 7) Pyridin-3-yl N-(Naphthalen-2-yl) 376.3 19.8 215–216 Lower yield; aromatic naphthyl group increases molecular rigidity.
    N-(3-Dimethylaminopropyl)-2-(morpholinopropanamido-phenyl)quinoline-4-carboxamide (5a5) 2-(Morpholinopropanamido)phenyl N-(3-dimethylaminopropyl) - 59 188–189 Demonstrated antibacterial activity (HPLC purity: 97.6%).

    Key Observations :

    • Substituent Position : The 2,4-dichlorophenyl group in the target compound differs from the 2,6-dichloro isomer (), which may influence electronic properties and steric interactions in biological targets.
    • Synthetic Yields : Analogs with complex side chains (e.g., morpholine derivatives in ) show moderate yields (55–67%), while simpler aryl substituents (e.g., naphthyl in ) have lower yields (~20%), highlighting synthetic challenges.

    Molecular Docking and Computational Insights

    discusses AutoDock Vina, a tool used to predict binding modes of quinoline derivatives. Analogous compounds with pyridinyl or morpholine groups (e.g., ) show favorable docking scores due to interactions with hydrophobic pockets and hydrogen-bond donors . The target compound’s dichlorophenyl group may enhance binding via halogen bonding, a feature observed in kinase inhibitors.

    Biological Activity

    N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, with the CAS number 954852-49-4, is a compound that has garnered interest due to its potential biological activities. Its structure, featuring a quinoline core, positions it among compounds known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.

    • Molecular Formula : C21H13Cl2N3O
    • Molecular Weight : 394.2 g/mol
    • Structure : The compound exhibits a complex structure with a quinoline backbone and dichlorophenyl and pyridine substituents that may contribute to its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of quinoline derivatives. In particular, this compound has shown promising results in various cancer cell lines.

    Research Findings

    • Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound significantly reduced the viability of colorectal adenocarcinoma (Caco-2) cells by approximately 39.8% compared to untreated controls (p < 0.001) .
    • Selectivity : The compound exhibited selective cytotoxicity towards Caco-2 cells over A549 human pulmonary adenocarcinoma cells, indicating potential for targeted therapy .
    • Structure-Activity Relationship (SAR) : The presence of the dichlorophenyl group was essential for enhancing anticancer activity, suggesting that modifications to this moiety could lead to improved efficacy .

    Antimicrobial Activity

    Quinoline derivatives are well-known for their antimicrobial properties. Studies have indicated that this compound may possess broad-spectrum antimicrobial activity.

    Case Studies

    Other Biological Activities

    Beyond anticancer and antimicrobial effects, quinoline derivatives are known for several other biological activities:

    Activity TypeDescription
    Antiviral Effective against various viral strains including HIV and Zika virus .
    Anti-inflammatory Potential to reduce inflammation through modulation of immune responses .
    Antiproliferative Inhibits cell proliferation in certain cancer types .

    Q & A

    Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

    The compound is typically synthesized via coupling reactions. For example, a PyBOP-mediated amide bond formation in DMF with N-methylmorpholine (NMM) as a base can link the quinoline-4-carboxylic acid core to the 2,4-dichlorophenylamine moiety . Purification often involves vacuum filtration and HPLC with C18 columns under gradient elution conditions. Yields range from 29% to 59%, depending on substituent reactivity and solvent choice .

    Q. Which spectroscopic methods are critical for characterizing this compound?

    Key techniques include:

    • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., pyridin-2-yl protons resonate at δ 8.5–9.0 ppm) .
    • ESI-MS : For molecular ion validation (e.g., m/z 376.3 [M+1] for analogs) .
    • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., piperazine-carboxamide derivatives in ) .

    Q. How is stability assessed during synthesis and storage?

    Stability is evaluated via:

    • TGA/DSC : Detects thermal decomposition (e.g., compound 8 in degrades above 150°C).
    • Long-term solvent storage tests : Polar aprotic solvents like DMF are avoided due to hydrolysis risks. Non-polar solvents (e.g., CCl₄) are preferred .

    Q. What preliminary biological screening models are used for this compound?

    Common assays include:

    • GABA receptor binding : For anticonvulsant potential, using PTZ-induced seizures in mice .
    • CYP450 inhibition : Cytochrome P450 2C9 binding studies to predict metabolic interactions .

    Q. What are the solubility challenges in in vitro assays?

    The compound’s lipophilic nature (LogP ~4–5) limits aqueous solubility. Methodological solutions include:

    • DMSO stock solutions (≤0.1% final concentration).
    • β-cyclodextrin complexation : Enhances dissolution in PBS .

    Advanced Questions

    Q. How do structural modifications influence CB1 receptor binding affinity?

    Substituent effects are critical:

    Substituent (Position)IC₅₀ (CB1, nM)Selectivity (CB2/CB1)
    5-Bromo (pyrazole)1.35286
    Pyridin-2-yl (amide)1.46256
    Electron-withdrawing groups (e.g., Br) enhance CB1 affinity, while pyridinyl substituents improve selectivity .

    Q. What computational methods predict target interactions?

    • Molecular docking (AutoDock Vina) : Validates binding to CB1’s hydrophobic pocket .
    • QSAR models : Correlate substituent electronegativity with anticonvulsant ED₅₀ values (R² > 0.85) .

    Q. How can synthetic yields be optimized for scale-up?

    Strategies include:

    • RuO₂-mediated oxidation : Improves quinoline ring formation efficiency (59% yield vs. 29% without catalysts) .
    • Microwave-assisted synthesis : Reduces reaction time from 16 hrs to 2 hrs for analogous compounds .

    Q. What contradictions exist in reported biological data?

    Discrepancies arise in:

    • Anticonvulsant efficacy : ED₅₀ varies by >50% across rodent models due to metabolic differences (e.g., CYP2C9 polymorphism) .
    • Thermal stability : Some analogs degrade in MeOH ( ), while others remain stable in solid state .

    Q. How is metabolic pathway analysis performed?

    • LC-MS/MS metabolite profiling : Identifies hydroxylated and glucuronidated derivatives .
    • CYP450 isoform-specific inhibition assays : Confirms 2C9 as the primary metabolizing enzyme (Ki = 0.8 µM) .

    Methodological Notes

    • Data Tables : Include comparative metrics (e.g., yields, binding affinities) to highlight trends.
    • Contradiction Analysis : Cross-reference stability, biological activity, and metabolic data across studies.

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